Ximelegatran

Description

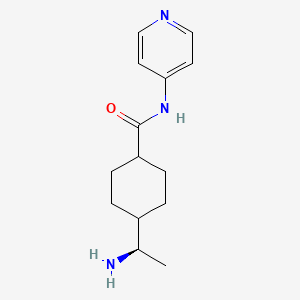

Y-27632 is an inhibitor of Rho-associated protein kinase. It inhibits calcium sensitization to affect smooth muscle relaxation.

Properties

IUPAC Name |

4-[(1R)-1-aminoethyl]-N-pyridin-4-ylcyclohexane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O/c1-10(15)11-2-4-12(5-3-11)14(18)17-13-6-8-16-9-7-13/h6-12H,2-5,15H2,1H3,(H,16,17,18)/t10-,11?,12?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYOZTVGMEWJPKR-VOMCLLRMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCC(CC1)C(=O)NC2=CC=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1CCC(CC1)C(=O)NC2=CC=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7043740 | |

| Record name | Y 27632 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7043740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146986-50-7 | |

| Record name | Y 27632 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146986507 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Y-27632 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08756 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Y 27632 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7043740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | R)-(+)-trans-N-(4-Pyridyl)-4-(1-aminoethyl)-cyclohexanecarboxamide, 2HCl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Y-27632 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0X370ROP6H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ximelagatran's Mechanism of Action on Thrombin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of ximelagatran (B1683401) and its active form, melagatran (B23205), on thrombin. It delves into the molecular interactions, kinetic parameters, and the physiological consequences of this interaction, offering valuable insights for researchers in pharmacology and drug development.

Introduction: From Prodrug to Potent Thrombin Inhibitor

Ximelagatran is an orally administered prodrug that was developed to overcome the poor oral bioavailability of its active moiety, melagatran.[1] Following oral administration, ximelagatran is rapidly absorbed and undergoes extensive biotransformation to melagatran.[2][3] This conversion is a critical step for its therapeutic effect, as ximelagatran itself has negligible anticoagulant activity.[4] Melagatran is a potent, synthetic, small-molecule direct thrombin inhibitor.[3][5] Its mechanism of action is characterized by a direct, competitive, and reversible inhibition of thrombin, a key serine protease in the coagulation cascade.[1][5]

The biotransformation of ximelagatran to melagatran is a two-step process involving two intermediate metabolites: ethyl-melagatran and hydroxyl-melagatran.[2][4] This conversion is primarily mediated by carboxylesterases, specifically human carboxylesterase-1 (hCE-1) and carboxylesterase-2 (hCE-2), and is independent of the cytochrome P450 (CYP) enzyme system.[2][6] This lack of CYP involvement minimizes the potential for drug-drug interactions.[2]

Core Mechanism: Direct and Competitive Inhibition of Thrombin

Melagatran exerts its anticoagulant effect by directly binding to the active site of thrombin (Factor IIa).[7] This binding is highly specific and competitive with thrombin's natural substrates, such as fibrinogen.[1] By occupying the active site, melagatran prevents thrombin from cleaving fibrinogen to fibrin (B1330869), a crucial step in the formation of a stable blood clot.[7]

A significant advantage of melagatran is its ability to inhibit both free thrombin circulating in the plasma and clot-bound thrombin that is incorporated into existing fibrin clots.[1] This is a key differentiator from indirect thrombin inhibitors like heparin, which are less effective at neutralizing clot-bound thrombin. The inhibition of clot-bound thrombin is critical for preventing thrombus extension and promoting clot resolution.

The interaction between melagatran and thrombin is reversible, meaning that the inhibitor can dissociate from the enzyme, allowing for a restoration of thrombin activity as the drug is cleared from the body.[5]

Quantitative Data: Potency and Kinetics

The potency of melagatran as a thrombin inhibitor has been quantified through various in vitro and ex vivo studies. The key parameters are summarized in the table below.

| Parameter | Value | Assay/Condition | Reference(s) |

| Inhibition Constant (Ki) | 2 nM (0.002 µM) | Human α-thrombin | [8] |

| IC50 (Thrombin-induced Platelet Aggregation) | 2 nM (0.002 µM) | Human platelets | [8] |

| IC50 (Prothrombin Time - PT) | 0.9 µM | Thromboplastin (B12709170) S/HS | [9] |

| 2.2 - 2.9 µM | Owren reagents | [9] | |

| IC50 (Activated Partial Thromboplastin Time - aPTT) | 0.59 µM | - | [8] |

| IC50 (Thrombin Time - TT) | 0.010 µM | - | [8] |

Note: IC50 values for clotting assays can vary depending on the specific reagents and methodologies used.

The binding of melagatran to thrombin is a rapid process.[5] While specific values for the association (kon) and dissociation (koff) rate constants are not consistently reported across the literature, studies on the thermodynamics of the interaction indicate that the binding of melagatran is primarily enthalpy-driven.[10]

Experimental Protocols

Determination of Inhibition Constant (Ki)

The inhibition constant (Ki) of melagatran for thrombin is typically determined using enzyme kinetic assays.

Principle: The initial rate of thrombin-catalyzed hydrolysis of a chromogenic substrate is measured in the presence of varying concentrations of melagatran. The data are then fitted to the Michaelis-Menten equation for competitive inhibition to determine the Ki value.

Methodology:

-

Reagents: Purified human α-thrombin, a chromogenic thrombin substrate (e.g., S-2238), melagatran solutions of known concentrations, and a suitable buffer (e.g., Tris-HCl with polyethylene (B3416737) glycol).

-

Assay Procedure:

-

A fixed concentration of thrombin is pre-incubated with various concentrations of melagatran in a microplate well for a specified time to allow for binding equilibrium to be reached.

-

The reaction is initiated by the addition of the chromogenic substrate.

-

The change in absorbance over time is measured using a spectrophotometer, which is proportional to the rate of substrate hydrolysis.

-

-

Data Analysis: The initial reaction velocities are plotted against the substrate concentration for each inhibitor concentration. The data are then analyzed using non-linear regression to fit the competitive inhibition model of the Michaelis-Menten equation, from which the Ki is calculated.

Determination of IC50 in Clotting Assays (e.g., Prothrombin Time)

Principle: The concentration of melagatran required to double the clotting time (the IC50) is determined in a plasma-based coagulation assay.

Methodology:

-

Sample Preparation: Platelet-poor plasma (PPP) is prepared from citrated whole blood by centrifugation.

-

Assay Procedure:

-

Aliquots of PPP are spiked with a range of melagatran concentrations (from 0.1 to 2.0 µM, for example).[9]

-

The plasma samples are incubated at 37°C.

-

For the Prothrombin Time (PT) assay, a thromboplastin reagent is added to initiate coagulation.[9]

-

The time to clot formation is measured using a coagulometer.

-

-

Data Analysis: The clotting times are plotted against the corresponding melagatran concentrations. The IC50 is the concentration of melagatran that results in a doubling of the baseline clotting time.

Visualizations

Signaling Pathways and Logical Relationships

Caption: Logical workflow of ximelagatran's conversion and melagatran's action on thrombin.

Experimental Workflow for IC50 Determination

Caption: Experimental workflow for determining the IC50 of melagatran in a clotting assay.

Thrombin's Role in the Coagulation Signaling Pathway

Caption: Thrombin's central role in the coagulation cascade and the point of inhibition by melagatran.

References

- 1. The pharmacodynamics and pharmacokinetics of the oral direct thrombin inhibitor ximelagatran and its active metabolite melagatran: a mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ximelagatran, an oral direct thrombin inhibitor, has a low potential for cytochrome P450-mediated drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The direct thrombin inhibitor melagatran/ximelagatran - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ximelagatran: Direct Thrombin Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The direct thrombin inhibitor melagatran/ximelagatran | The Medical Journal of Australia [mja.com.au]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Effects of melagatran, a new low-molecular-weight thrombin inhibitor, on thrombin and fibrinolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of melagatran on prothrombin time assays depends on the sensitivity of the thromboplastin and the final dilution of the plasma sample - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Identification of structural-kinetic and structural-thermodynamic relationships for thrombin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The In Vitro Metabolic Activation of Ximelagatran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ximelagatran (B1683401), a direct thrombin inhibitor, was developed as an oral prodrug of its active form, melagatran (B23205). The conversion of ximelagatran to melagatran is a critical step for its therapeutic efficacy. This technical guide provides an in-depth exploration of the in vitro metabolic pathways of ximelagatran, detailing the enzymatic processes, key metabolites, and experimental methodologies used to characterize its biotransformation. A significant feature of ximelagatran's metabolism is its independence from the cytochrome P450 (CYP) enzyme system, which minimizes the potential for drug-drug interactions.[1][2]

Metabolic Pathways of Ximelagatran

The in vitro biotransformation of ximelagatran to its active form, melagatran, is a two-step process involving parallel pathways of hydrolysis and reduction. This conversion proceeds through two primary intermediate metabolites: hydroxy-melagatran and ethyl-melagatran .[3][4] Both intermediates are subsequently converted to melagatran.[3][5] This metabolic activation occurs in various tissues, with enzymatic activity demonstrated in microsomal and mitochondrial preparations from the liver, kidney, and intestinal membrane.[1][3]

Hydrolysis to Hydroxy-Melagatran

The ethyl ester group of ximelagatran is hydrolyzed by carboxylesterases to form hydroxy-melagatran. This reaction involves the cleavage of the ester bond, introducing a carboxylic acid group.

Reduction to Ethyl-Melagatran

The N-hydroxyamidine (amidoxime) group of ximelagatran is reduced to an amidine, forming ethyl-melagatran. This reductive process has been shown to occur in liver and kidney microsomes and mitochondria.[6] While early research in pig liver microsomes suggested the involvement of an enzyme system consisting of cytochrome b5, NADH-cytochrome b5 reductase, and a P450 isoenzyme of the 2D subfamily, subsequent studies in human recombinant systems have excluded the participation of major CYP isoforms (CYP1A2, 2A6, 2C8, 2C9, 2C19, 2D6, and 3A4) in this reduction.[6] More recent evidence points to the involvement of the mitochondrial amidoxime (B1450833) reducing component (mARC) enzyme system.

Conversion to Melagatran

Both hydroxy-melagatran and ethyl-melagatran are further metabolized to the active drug, melagatran. Hydroxy-melagatran undergoes reduction of its N-hydroxyamidine group, while ethyl-melagatran is subjected to hydrolysis of its ethyl ester group.

References

- 1. Ximelagatran: Direct Thrombin Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Determination of ximelagatran, an oral direct thrombin inhibitor, its active metabolite melagatran, and the intermediate metabolites, in biological samples by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The pharmacodynamics and pharmacokinetics of the oral direct thrombin inhibitor ximelagatran and its active metabolite melagatran: a mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Absorption, distribution, metabolism, and excretion of ximelagatran, an oral direct thrombin inhibitor, in rats, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization of in vitro biotransformation of new, orally active, direct thrombin inhibitor ximelagatran, an amidoxime and ester prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Metabolic Maze: A Technical Guide to Species-Specific Differences in Ximelagatran Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ximelagatran (B1683401), a prodrug of the direct thrombin inhibitor melagatran (B23205), was developed to provide a more convenient oral anticoagulant therapy. A thorough understanding of its metabolic activation and the species-specific differences therein is paramount for preclinical safety assessment and the interpretation of toxicological and pharmacological data. This technical guide provides an in-depth exploration of the metabolic pathways of ximelagatran, focusing on the comparative metabolism in humans, rats, and dogs. We will delve into the quantitative pharmacokinetic data, detailed experimental protocols, and the enzymatic systems responsible for the biotransformation of this compound.

The Metabolic Activation of Ximelagatran: A Two-Pronged Approach

Ximelagatran undergoes a rapid and extensive two-step biotransformation to its active form, melagatran. This activation involves two key metabolic pathways: hydrolysis of the ethyl ester and reduction of the N-hydroxyamidine (amidoxime) group. This process results in the formation of two primary intermediate metabolites: hydroxyl-melagatran and ethyl-melagatran, both of which are subsequently converted to melagatran.[1][2] A significant characteristic of ximelagatran metabolism is its independence from the cytochrome P450 (CYP) enzyme system, which minimizes the potential for drug-drug interactions.[2]

Metabolic Pathways

The conversion of ximelagatran to melagatran can be visualized as a parallel and sequential process.

Species-Specific Pharmacokinetics: A Comparative Analysis

The pharmacokinetic profile of ximelagatran and its metabolites exhibits notable differences across species. Following oral administration, ximelagatran is rapidly absorbed and metabolized in humans, rats, and dogs, with melagatran being the predominant compound detected in plasma.[1] However, the systemic exposure to melagatran varies significantly among these species.

Bioavailability

The oral bioavailability of melagatran following the administration of ximelagatran demonstrates considerable species-dependent variation.

| Species | Melagatran Bioavailability (%) | Reference |

| Human | ~20 | [1] |

| Dog | 10 - 50 | [1] |

| Rat | 5 - 10 | [1] |

Table 1: Comparative Oral Bioavailability of Melagatran after Ximelagatran Administration.

Plasma Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters for ximelagatran and its metabolites in plasma after oral administration of ximelagatran.

Table 2: Pharmacokinetic Parameters in Humans (20 mg oral dose of ximelagatran)

| Compound | Cmax (nmol/L) | Tmax (h) | AUC (nmol·h/L) | t½ (h) |

| Ximelagatran | 130 | 0.5 | 180 | 0.8 |

| Ethyl-melagatran | 40 | 1.0 | 90 | 1.5 |

| Hydroxyl-melagatran | 150 | 1.5 | 450 | 2.0 |

| Melagatran | 350 | 2.0 | 1500 | 2.8 |

Data extracted from graphical representations in Eriksson et al., 2003.

Table 3: Comparative Peak Plasma Concentrations (Cmax) after Oral Ximelagatran

| Species | Dose (µmol/kg) | Ximelagatran (nmol/L) | Ethyl-melagatran (nmol/L) | Hydroxyl-melagatran (nmol/L) | Melagatran (nmol/L) |

| Rat | 10 | ~100 | ~50 | ~200 | ~300 |

| Dog | 2 | ~50 | ~20 | ~100 | ~400 |

| Human | 0.8 | 130 | 40 | 150 | 350 |

Approximate values derived from graphical data in Eriksson et al., 2003.

Experimental Protocols: A Guide to Methodology

In Vivo Pharmacokinetic Studies

Objective: To determine the pharmacokinetic profiles of ximelagatran and its metabolites in different species following oral and intravenous administration.

General Study Design:

-

Species: Sprague-Dawley rats, Beagle dogs, and healthy human volunteers.

-

Administration:

-

Oral (p.o.): Ximelagatran administered as a solution or suspension.

-

Intravenous (i.v.): Melagatran administered as a solution.

-

-

Dosing:

-

Rats: 10 µmol/kg p.o. (ximelagatran), 2.5 µmol/kg i.v. (melagatran).

-

Dogs: 2 µmol/kg p.o. (ximelagatran), 0.5 µmol/kg i.v. (melagatran).

-

Humans: 20 mg (equivalent to ~0.8 µmol/kg) p.o. (ximelagatran), 1 mg i.v. (melagatran).

-

-

Sample Collection: Serial blood samples were collected from a cannulated vein at predetermined time points post-dosing. Urine and feces were collected over specified intervals.

-

Sample Processing: Plasma was separated by centrifugation and stored frozen until analysis.

In Vitro Metabolism Studies

Objective: To identify the enzymes and subcellular fractions responsible for the metabolic conversion of ximelagatran.

Methodology:

-

Enzyme Sources:

-

Incubation Conditions:

-

Substrate: Ximelagatran or its intermediate metabolites.

-

Cofactors: NADPH for reductive metabolism.

-

Incubation: Performed at 37°C for a specified duration.

-

-

Analytical Method: The formation of metabolites was monitored using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3]

Key Findings from In Vitro Studies:

-

The reduction of the amidoxime (B1450833) function of ximelagatran and hydroxyl-melagatran to the corresponding amidine occurs in liver and kidney microsomes and mitochondria.[3]

-

An enzyme system in pig liver microsomes consisting of cytochrome b5, NADH-cytochrome b5 reductase, and a P450 isoenzyme from the 2D subfamily was found to be capable of reducing the N-hydroxylated structures. However, involvement of major human CYP isoforms (CYP1A2, 2A6, 2C8, 2C9, 2C19, 2D6, and 3A4) in the reduction was excluded.[3]

-

Hydrolysis of the ethyl ester is mediated by carboxylesterases.

-

Incubation of ximelagatran with feces homogenate demonstrated the reduction of the hydroxyamidine group, suggesting that the gut microbiota may contribute to its metabolism.[1]

Analytical Methodology

Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the simultaneous quantification of ximelagatran and its metabolites in biological matrices.

Sample Preparation: Solid-phase extraction (SPE) is a common method for extracting the analytes from plasma and urine.

Chromatographic and Mass Spectrometric Conditions:

-

LC Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid).

-

Ionization: Positive electrospray ionization (ESI+).

-

Detection: Multiple Reaction Monitoring (MRM) mode, using specific precursor-to-product ion transitions for each analyte and their stable isotope-labeled internal standards.

Discussion of Species-Specific Differences

The observed differences in the bioavailability of melagatran across species are likely attributable to variations in the extent of first-pass metabolism and potentially differences in intestinal absorption.[1] Rats exhibit the lowest bioavailability, suggesting a more extensive first-pass effect compared to dogs and humans. The higher and more variable bioavailability in dogs may indicate differences in the activity of metabolic enzymes or transporters.

While the fundamental metabolic pathways are qualitatively similar across the tested species, the quantitative differences in metabolite formation and elimination contribute to the distinct pharmacokinetic profiles. These differences underscore the importance of careful species selection and dose scaling in the preclinical development of drugs that undergo extensive metabolism.

Conclusion

The metabolism of ximelagatran is a complex process involving both hydrolysis and reduction, leading to the formation of the active drug, melagatran. This biotransformation is notably independent of the major CYP enzymes, a favorable characteristic for minimizing drug-drug interactions. Significant species-specific differences in the pharmacokinetics of ximelagatran and its metabolites have been identified, particularly in the oral bioavailability of melagatran. This technical guide provides a comprehensive overview of these differences, supported by quantitative data and detailed experimental methodologies, to aid researchers and drug development professionals in the continued study and understanding of prodrug metabolism.

References

- 1. Absorption, distribution, metabolism, and excretion of ximelagatran, an oral direct thrombin inhibitor, in rats, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ximelagatran: Direct Thrombin Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of in vitro biotransformation of new, orally active, direct thrombin inhibitor ximelagatran, an amidoxime and ester prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Ximelagatran in the Study of Fibrin Clot Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ximelagatran (B1683401), an oral prodrug that is rapidly converted to its active form, melagatran (B23205), was a pioneering direct thrombin inhibitor (DTI) developed for the prevention and treatment of thromboembolic disorders.[1][2] Although ultimately withdrawn from the market due to concerns about liver toxicity, its development and clinical evaluation provided valuable insights into the role of direct thrombin inhibition in the coagulation cascade and its impact on fibrin (B1330869) clot formation.[3] This technical guide provides an in-depth analysis of ximelagatran's mechanism of action and its utility as a research tool for studying the intricate process of fibrin clot formation.

Mechanism of Action: Direct and Competitive Thrombin Inhibition

Thrombin is a pivotal enzyme in the coagulation cascade, responsible for the conversion of soluble fibrinogen to insoluble fibrin monomers, which then polymerize to form the structural basis of a blood clot.[4] Thrombin also plays a crucial role in amplifying its own generation through positive feedback loops involving factors V, VIII, and XI.[4] Ximelagatran, through its active metabolite melagatran, exerts its anticoagulant effect by directly, competitively, and reversibly binding to the active site of both free and clot-bound thrombin.[4][5] This inhibition is independent of cofactors such as antithrombin, a key differentiator from heparins.[4]

By directly inhibiting thrombin, melagatran effectively blocks the final common pathway of coagulation, leading to a dose-dependent reduction in thrombin generation and subsequent fibrin formation.[6][7] This targeted action makes ximelagatran a valuable tool for dissecting the specific contributions of thrombin to the various stages of fibrin clot assembly and structure.

Impact on Fibrin Clot Formation and Structure

Generally, lower thrombin concentrations lead to the formation of clots with thicker, less branched fibrin fibers and larger pores, resulting in a more permeable and lysis-susceptible clot.[8] Conversely, high thrombin concentrations produce clots with thin, highly branched fibers and smaller pores, leading to a denser, less permeable, and more lysis-resistant structure.[8]

Given that ximelagatran reduces the amount of active thrombin, it is plausible that its presence would lead to the formation of fibrin clots with altered architecture, likely characterized by:

-

Increased fiber diameter: Reduced thrombin activity would slow the conversion of fibrinogen to fibrin, allowing for more lateral aggregation of protofibrils and the formation of thicker fibers.

-

Increased permeability: The formation of a network with thicker fibers and consequently larger pores would increase the permeability of the clot to fluids and fibrinolytic enzymes.

-

Enhanced susceptibility to fibrinolysis: A more porous and less dense clot structure would facilitate the access of plasminogen and plasminogen activators to the fibrin strands, thereby accelerating clot lysis.

Studies on other direct thrombin inhibitors, such as argatroban (B194362) and bivalirudin (B194457), have demonstrated an increase in fibrin network porosity, which supports this hypothesis.[9]

Quantitative Data on the Effects of Ximelagatran

The following tables summarize the available quantitative data on the effects of ximelagatran on various parameters of coagulation and fibrinolysis.

Table 1: Effect of Ximelagatran on Thrombin Generation and Clotting Times

| Parameter | Drug/Concentration | Effect | Reference |

| Endogenous Thrombin Potential (ETP) | Ximelagatran 30 mg | 70.3% of predose at 2h | [7] |

| Endogenous Thrombin Potential (ETP) | Ximelagatran 60 mg | 49.8% of predose at 2h | [7] |

| Time to Peak Thrombin | Ximelagatran 30 mg | 3.79 min (vs 2.92 min for placebo) at 2h | |

| Activated Partial Thromboplastin Time (aPTT) | Melagatran 0.59 µmol/L | Doubling of clotting time | [5] |

| Prothrombin Time (PT) | Melagatran 2.2 µmol/L | Doubling of clotting time | [5] |

| Thrombin Time (TT) | Melagatran 0.01 µmol/L | Doubling of clotting time | [5] |

Table 2: Effect of Ximelagatran on Fibrinolysis Markers

| Parameter | Drug/Concentration | Effect | Reference |

| Prothrombin fragment 1+2 (F1+2) | Ximelagatran (24-60 mg b.i.d) | 25% decrease at 1 week | [6] |

| D-dimer | Ximelagatran (24-60 mg b.i.d) | 52% decrease at 1 week | [6] |

Signaling Pathways and Experimental Workflows

Signaling Pathway: Coagulation Cascade and the Action of Ximelagatran

The following diagram illustrates the central role of thrombin in the coagulation cascade and the point of intervention for ximelagatran (melagatran).

Caption: The coagulation cascade showing the point of inhibition by Ximelagatran (Melagatran).

Experimental Workflow: Studying Fibrin Clot Formation

The following diagram outlines a typical experimental workflow for investigating the effects of a compound like ximelagatran on fibrin clot formation and structure.

Caption: A generalized workflow for studying the impact of ximelagatran on fibrin clot properties.

Experimental Protocols

Thrombin Generation Assay (TGA)

Objective: To measure the effect of ximelagatran on the total amount of thrombin generated over time in plasma.

Materials:

-

Platelet-poor plasma (PPP) from healthy donors

-

Ximelagatran (active form, melagatran) solutions at various concentrations

-

Tissue factor (TF) and phospholipid vesicles (trigger solution)

-

Fluorogenic thrombin substrate (e.g., Z-Gly-Gly-Arg-AMC)

-

Thrombin calibrator

-

Calcium chloride (CaCl₂) solution

-

96-well black microplate

-

Fluorometer with temperature control (37°C)

Protocol:

-

Prepare melagatran solutions in a suitable buffer to achieve desired final concentrations in the plasma.

-

In a 96-well plate, add 80 µL of PPP to each well.

-

Add 10 µL of melagatran solution or vehicle control to the appropriate wells and incubate for 5 minutes at 37°C.

-

Initiate the reaction by adding 20 µL of the trigger solution (containing TF, phospholipids, and CaCl₂).

-

Simultaneously, add 10 µL of the fluorogenic substrate.

-

Immediately place the plate in the fluorometer and measure the fluorescence intensity at 37°C every 20 seconds for at least 60 minutes (excitation ~390 nm, emission ~460 nm).

-

A thrombin calibration curve is generated by adding known concentrations of thrombin to a separate set of wells containing plasma and the fluorogenic substrate.

-

The first derivative of the fluorescence signal over time is calculated and converted to thrombin concentration using the calibration curve.

-

Parameters such as lag time, time to peak thrombin, peak thrombin concentration, and the endogenous thrombin potential (ETP; area under the curve) are calculated.

Scanning Electron Microscopy (SEM) of Fibrin Clots

Objective: To visualize the ultrastructure of fibrin clots formed in the presence and absence of ximelagatran.

Materials:

-

Platelet-poor plasma (PPP)

-

Melagatran solutions

-

Thrombin and CaCl₂ solution to initiate clotting

-

Glutaraldehyde (B144438) (2.5%) in phosphate-buffered saline (PBS) for fixation

-

Osmium tetroxide (1%) for secondary fixation

-

Ethanol (B145695) series (30%, 50%, 70%, 90%, 100%) for dehydration

-

Hexamethyldisilazane (HMDS) for drying

-

Carbon stubs for mounting

-

Sputter coater (gold-palladium)

-

Scanning Electron Microscope

Protocol:

-

Prepare plasma samples with and without melagatran as described in the TGA protocol.

-

Initiate clotting by adding thrombin and CaCl₂ to the plasma on a suitable surface (e.g., a coverslip). Allow the clot to form for at least 1 hour at room temperature in a humidified chamber.

-

Gently wash the clots with PBS to remove serum proteins.

-

Fix the clots with 2.5% glutaraldehyde in PBS for 1 hour at room temperature.

-

Rinse the clots three times with PBS.

-

Perform secondary fixation with 1% osmium tetroxide for 1 hour.

-

Rinse the clots three times with distilled water.

-

Dehydrate the samples through a graded series of ethanol (10 minutes in each concentration).

-

Chemically dry the samples using HMDS.

-

Mount the dried clots on carbon stubs and sputter-coat with gold-palladium.

-

Image the clot surface using an SEM at various magnifications (e.g., 5,000x to 20,000x).

-

Analyze the images to determine fibrin fiber diameter and network density.

Fibrin Clot Permeability Assay

Objective: To measure the porosity of fibrin clots formed in the presence of ximelagatran.

Materials:

-

Platelet-poor plasma (PPP)

-

Melagatran solutions

-

Thrombin and CaCl₂ solution

-

Tris-buffered saline (TBS; pH 7.4)

-

Micro-Go-through tubes or similar apparatus

-

Constant hydrostatic pressure head system

Protocol:

-

Prepare plasma samples with and without melagatran.

-

Initiate clotting within the micro-Go-through tubes by adding thrombin and CaCl₂. Allow the clots to form for at least 2 hours at room temperature.

-

Connect the tube containing the clot to a reservoir of TBS.

-

Apply a constant hydrostatic pressure head to the top of the clot.

-

Collect and weigh the buffer that flows through the clot over a set period of time.

-

The permeability coefficient (Ks) is calculated using Darcy's law: Ks = (Q * L * η) / (A * ΔP), where Q is the flow rate, L is the clot length, η is the viscosity of the buffer, A is the cross-sectional area of the clot, and ΔP is the pressure difference across the clot.

Turbidimetric Analysis of Fibrin Polymerization

Objective: To assess the kinetics of fibrin polymerization in the presence of ximelagatran.

Materials:

-

Platelet-poor plasma (PPP)

-

Melagatran solutions

-

Thrombin and CaCl₂ solution

-

96-well clear microplate

-

Spectrophotometer with temperature control (37°C)

Protocol:

-

In a 96-well plate, add PPP and melagatran solutions or vehicle control.

-

Incubate the plate at 37°C for 5 minutes.

-

Initiate clotting by adding thrombin and CaCl₂ solution to each well.

-

Immediately place the plate in a spectrophotometer and measure the absorbance at 340 nm every 30 seconds for at least 30 minutes.

-

The change in absorbance over time reflects the extent of fibrin polymerization.

-

From the resulting turbidity curve, determine the lag time (time to onset of polymerization), the maximum rate of polymerization (slope of the linear phase), and the final turbidity (a measure of clot density and fiber thickness).

Conclusion

Ximelagatran, as a direct thrombin inhibitor, serves as a powerful research tool for elucidating the precise role of thrombin in the complex process of fibrin clot formation. Its specific and potent inhibition of thrombin allows for the controlled modulation of the coagulation cascade, enabling detailed studies of the downstream effects on fibrin polymerization, clot structure, and fibrinolysis. While direct evidence of ximelagatran's impact on the physical properties of fibrin clots is lacking, its known mechanism of action provides a strong basis for predicting its influence on clot architecture. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the intricate relationship between direct thrombin inhibition and the biophysical characteristics of fibrin clots, contributing to a deeper understanding of hemostasis and thrombosis.

References

- 1. Direct thrombin inhibitor - Wikipedia [en.wikipedia.org]

- 2. Discovery and development of direct thrombin inhibitors - Wikipedia [en.wikipedia.org]

- 3. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]

- 4. Long-term treatment with ximelagatran, an oral direct thrombin inhibitor, persistently reduces the coagulation activity after a myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The inhibitory effect of melagatran, the active form of the oral direct thrombin inhibitor ximelagatran, compared with enoxaparin and r-hirudin on ex vivo thrombin generation in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thrombin generation and fibrin clot structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The direct thrombin inhibitors (argatroban, bivalirudin and lepirudin) and the indirect Xa-inhibitor (danaparoid) increase fibrin network porosity and thus facilitate fibrinolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Experimental and Imaging Techniques for Examining Fibrin Clot Structures in Normal and Diseased States - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fibrin Architecture in Clots: A Quantitative Polarized Light Microscopy Analysis - PMC [pmc.ncbi.nlm.nih.gov]

The Molecular Blueprint of a Potent Anticoagulant: A Technical Guide to the Ximelagatran-Thrombin Interaction

For Immediate Release

This technical guide provides an in-depth analysis of the molecular interactions between the active form of ximelagatran (B1683401), melagatran (B23205), and its target, the serine protease thrombin. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes crystallographic data, quantitative binding metrics, and detailed computational modeling protocols to offer a comprehensive understanding of this critical drug-target engagement.

Executive Summary

Ximelagatran, a prodrug, is metabolically converted to its active form, melagatran, a potent, direct, competitive, and reversible inhibitor of thrombin.[1][2][3] Thrombin is a pivotal enzyme in the coagulation cascade, responsible for converting fibrinogen to fibrin (B1330869), which forms the mesh of a blood clot.[2][4] By directly binding to the active site of thrombin, melagatran effectively blocks its procoagulant activities.[2][5] This guide elucidates the precise molecular mechanics of this inhibition, leveraging data from X-ray crystallography and computational modeling to detail the binding energetics, key residue interactions, and the established protocols for simulating and analyzing this interaction.

Quantitative Analysis of Melagatran-Thrombin Binding

The potency of melagatran is quantified by its strong binding affinity for thrombin. These metrics are crucial for understanding its efficacy as an anticoagulant. The data presented below is derived from experimental assays and serves as a benchmark for computational predictions.

| Parameter | Value | Method/Assay | Reference |

| Inhibition Constant (Ki) | 2.0 nM | Enzyme Inhibition Assay | --INVALID-LINK--[6] |

| IC50 | 2.0 nM | Thrombin-Induced Platelet Aggregation | --INVALID-LINK--[6] |

| Binding Enthalpy (ΔH) | Most Enthalpy-Driven | Isothermal Titration Calorimetry (ITC) | --INVALID-LINK--[7] |

| PDB ID (Crystal Structure) | 4BAN | X-Ray Diffraction (Resolution: 1.87 Å) | --INVALID-LINK--[8] |

Structural Basis of Inhibition: The Melagatran-Thrombin Complex

The high-resolution crystal structure of melagatran in complex with human α-thrombin (PDB ID: 4BAN) provides a static yet detailed snapshot of the binding event.[8] Melagatran, a univalent direct thrombin inhibitor, exclusively targets the enzyme's active site.[9]

The active site of thrombin, a typical serine protease, features a catalytic triad (B1167595) (His57, Asp102, Ser195) and specialized sub-pockets that confer substrate specificity.[9] Melagatran's interaction is anchored by its insertion into the S1 specificity pocket, a deep, negatively charged cleft.

Key Molecular Interactions:

-

S1 Pocket Engagement: The positively charged guanidine (B92328) group of melagatran's P1 residue forms strong, charge-assisted hydrogen bonds with the carboxylate side chain of Asp189 at the base of the S1 pocket.[9] This is the primary determinant of binding specificity and potency.

-

Hydrophobic Interactions: The piperidine (B6355638) ring of the ligand settles into the hydrophobic S2 pocket, which is partially formed by a loop containing Trp60d.[9]

-

Hydrogen Bonding Network: Beyond the critical salt bridge with Asp189, additional hydrogen bonds are formed between the ligand and the backbone atoms of residues lining the active site cleft, further stabilizing the complex.

-

P3 Residue Interaction: The terminal part of melagatran's P3 side chain shows significant interactions within its binding pocket, influenced by a combination of charge repulsion, hydrogen bonds, and hydrophobic contacts.[7]

This intricate network of interactions explains the high affinity and specificity of melagatran for thrombin, leading to its potent anticoagulant effect.

Methodologies for Molecular Modeling

To dynamically explore the ximelagatran (melagatran)-thrombin interaction, a multi-step computational workflow is employed. This typically involves molecular docking to predict the binding pose, followed by molecular dynamics (MD) simulations to understand the stability and dynamics of the complex, and concluding with free energy calculations to estimate binding affinity.

Experimental Workflow: In Silico Analysis

The following diagram illustrates a standard workflow for the molecular modeling of a protein-ligand complex like melagatran-thrombin.

Protocol 1: Molecular Dynamics (MD) Simulation using GROMACS

This protocol outlines the general steps for conducting an MD simulation of the melagatran-thrombin complex using the GROMACS software package and the CHARMM36 force field.

-

System Preparation:

-

Protein: Start with the crystal structure of the thrombin-melagatran complex (e.g., PDB: 4BAN). Separate the protein chains from the ligand and any crystallographic water molecules.

-

Topology Generation (Protein): Use the pdb2gmx module in GROMACS to generate the protein topology, adding hydrogen atoms and selecting a force field (e.g., CHARMM36-mar2019).

-

Topology Generation (Ligand): Generate parameters for melagatran. This is a critical step, often accomplished using servers like CGenFF, which provides topologies compatible with the CHARMM force field.[10][11] The output will be an .itp file containing the ligand's molecular topology and a .prm file with its parameters.

-

Complex Formation: Combine the coordinate files of the prepared protein and ligand. Modify the main topology file (topol.top) to include the ligand's parameter and topology files (.itp).[10]

-

-

Simulation Setup:

-

Solvation: Define a simulation box (e.g., cubic or dodecahedron) and solvate the complex using a water model like TIP3P.

-

Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the system's charge and mimic physiological salt concentration using the genion tool.

-

-

Simulation Execution:

-

Energy Minimization: Perform a steep descent energy minimization to relax the system and remove any steric clashes.

-

Equilibration (NVT & NPT): Conduct two phases of equilibration. First, a constant volume (NVT) equilibration to stabilize the system's temperature. Second, a constant pressure (NPT) equilibration to stabilize pressure and density.[12] Position restraints are typically applied to the protein and ligand heavy atoms during these phases to allow the solvent to equilibrate around them.

-

Production MD: Run the production simulation for a desired length of time (e.g., 100-500 ns) without position restraints, saving the trajectory and energy data at regular intervals.

-

-

Analysis:

-

Analyze the trajectory for stability (RMSD), flexibility (RMSF), hydrogen bond formation, and other structural properties to understand the dynamic behavior of the complex.

-

Protocol 2: Binding Free Energy Calculation (MM/PBSA)

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular post-processing technique to estimate the binding free energy from MD simulation snapshots.[13][14]

-

Snapshot Extraction: Select a set of uncorrelated snapshots from the stable portion of the production MD trajectory.

-

Energy Calculation: For each snapshot, calculate the free energy of the complex, the protein (receptor), and the ligand individually. The binding free energy (ΔG_bind) is then computed as:

ΔG_bind = G_complex - (G_receptor + G_ligand)

Each term (G) is calculated as:

G = E_MM + G_solv - TΔS

-

E_MM: The molecular mechanics energy in the gas phase (internal, electrostatic, and van der Waals energies).

-

G_solv: The solvation free energy, composed of a polar component (calculated using the Poisson-Boltzmann equation) and a non-polar component (often estimated from the solvent-accessible surface area, SASA).

-

TΔS: The conformational entropy change upon binding. This term is computationally expensive and is often neglected when comparing relative binding affinities of similar ligands.

-

-

Averaging: Average the calculated ΔG_bind values over all the selected snapshots to obtain the final estimated binding free energy.

Thrombin's Role in the Coagulation Cascade and Inhibition by Melagatran

Thrombin is the central effector protease in the coagulation cascade. Its generation and subsequent actions are critical for hemostasis. The diagram below outlines a simplified representation of the coagulation cascade and highlights the point of inhibition by melagatran.

As shown, thrombin not only catalyzes the final step of clot formation (fibrinogen to fibrin) but also amplifies its own production through a positive feedback loop.[4] By directly and potently inhibiting thrombin, melagatran effectively shuts down both the formation of the fibrin clot and the amplification of the coagulation cascade, demonstrating its efficacy as an anticoagulant.[2]

References

- 1. researchgate.net [researchgate.net]

- 2. Mechanism of action of the oral direct thrombin inhibitor ximelagatran - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The direct thrombin inhibitor melagatran/ximelagatran - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Melagatran | TargetMol [targetmol.com]

- 5. Effects of melagatran, a novel direct thrombin inhibitor, during experimental septic shock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of melagatran, a new low-molecular-weight thrombin inhibitor, on thrombin and fibrinolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. rcsb.org [rcsb.org]

- 9. Discovery and development of direct thrombin inhibitors - Wikipedia [en.wikipedia.org]

- 10. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 11. Protein-Ligand Complex [mdtutorials.com]

- 12. GROMACS Protein-Ligand Complex MD Setup tutorial - BioExcel Building Blocks [mmb.irbbarcelona.org]

- 13. Assessing the performance of the MM/PBSA and MM/GBSA methods: I. The accuracy of binding free energy calculations based on molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a New Anticoagulant: A Technical Guide to the Foundational Research on Ximelagatran

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the foundational research on ximelagatran (B1683401), a pioneering oral direct thrombin inhibitor. This document delves into the core scientific principles, experimental methodologies, and key data that underpinned the development of ximelagatran and its active form, melagatran (B23205). While ximelagatran was ultimately withdrawn from the market due to concerns about hepatotoxicity, the foundational research laid the groundwork for a new class of oral anticoagulants and continues to be of significant interest to the scientific community.

Mechanism of Action: Direct Thrombin Inhibition

Ximelagatran is a prodrug that is rapidly absorbed and bioconverted to its active form, melagatran.[1][2] Melagatran is a potent, competitive, and reversible direct inhibitor of thrombin, a key enzyme in the coagulation cascade.[3][4] Unlike indirect thrombin inhibitors, such as heparins, which require a cofactor (antithrombin III), melagatran binds directly to the active site of both free and clot-bound thrombin.[5][6] This direct inhibition prevents the conversion of fibrinogen to fibrin (B1330869), the activation of platelets, and the amplification of thrombin generation, thereby exerting its anticoagulant effect.[6][7]

The coagulation cascade is a complex series of enzymatic reactions culminating in the formation of a stable fibrin clot. Thrombin plays a central role in this process. The inhibition of thrombin by melagatran is a critical intervention point in this pathway.

References

- 1. Ximelagatran: Direct Thrombin Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stroke Prevention Using the Oral Direct Thrombin Inhibitor Ximelagatran in Patients With Nonvalvular Atrial Fibrillation - American College of Cardiology [acc.org]

- 3. The inhibitory effect of melagatran, the active form of the oral direct thrombin inhibitor ximelagatran, compared with enoxaparin and r-hirudin on ex vivo thrombin generation in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stroke prevention with the oral direct thrombin inhibitor ximelagatran compared with warfarin in patients with non-valvular atrial fibrillation (SPORTIF III): randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Ximelagatran: a clinical perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Preventing stroke in atrial fibrillation: the SPORTIF programme - PubMed [pubmed.ncbi.nlm.nih.gov]

exploring the antiplatelet effects of Ximelagatran

An In-depth Technical Guide to the Antiplatelet Effects of Ximelagatran (B1683401)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ximelagatran, an oral anticoagulant, was the first in the class of direct thrombin inhibitors to undergo advanced clinical development. While its primary classification is an anticoagulant, its potent and specific mechanism of action confers significant antiplatelet effects. Ximelagatran is a prodrug that is rapidly bioconverted to its active form, melagatran (B23205), which directly, competitively, and reversibly inhibits thrombin, the most potent activator of platelets.[1][2][3][4] This inhibition prevents thrombin-mediated platelet activation and aggregation, a critical step in thrombus formation. Although ximelagatran was withdrawn from the market due to concerns about hepatotoxicity, the study of its antiplatelet mechanism remains a valuable paradigm for the development of novel antithrombotic agents.[4] This guide provides a detailed examination of the antiplatelet effects of ximelagatran, its underlying biochemical pathways, and the experimental protocols used for its evaluation.

Core Mechanism of Antiplatelet Action

The antiplatelet activity of ximelagatran is not due to a direct interaction with platelet receptors but is a direct consequence of the inhibition of thrombin by its active metabolite, melagatran.

-

Biotransformation : Orally administered ximelagatran is a double prodrug designed to enhance bioavailability.[5] It is rapidly absorbed and converted via hydrolysis and reduction into its active form, melagatran.[1][4][5]

-

Direct Thrombin Inhibition : Melagatran binds directly to the active site of thrombin in a competitive and reversible manner.[1][3] A key advantage of direct thrombin inhibitors is their ability to inactivate both circulating, fluid-phase thrombin and clot-bound thrombin, offering more comprehensive inhibition than indirect inhibitors like heparin.[6][7]

-

Interruption of Platelet Activation Signaling : Thrombin is the most powerful physiological platelet agonist.[8] It activates human platelets primarily through the cleavage of two G-protein coupled receptors on the platelet surface: Protease-Activated Receptor-1 (PAR-1) and Protease-Activated Receptor-4 (PAR-4).[2][9] This cleavage unmasks a new N-terminus that acts as a "tethered ligand," binding to the receptor to initiate intracellular signaling cascades.[10] These cascades lead to platelet shape change, granule release (including ADP and P-selectin), and conformational activation of the glycoprotein (B1211001) IIb/IIIa receptor, the final common pathway for platelet aggregation. By inhibiting thrombin, melagatran prevents the activation of PAR-1 and PAR-4, thereby blocking the entire downstream cascade of platelet activation and aggregation.[2]

Quantitative Data on Antiplatelet Effects

Studies have quantitatively demonstrated the impact of ximelagatran on platelet activation markers. The primary marker assessed is P-selectin (CD62P), which is translocated to the platelet surface from alpha-granules upon activation.[11][12]

| Study Population | Drug Regimen | Parameter Measured | Baseline Value (Mean) | Post-Treatment Value (Mean) | Outcome | Reference |

| Atrial Fibrillation Patients (n=12) | Ximelagatran 36 mg twice daily for 5 days | Platelet P-selectin Expression (%) | 10.9% | 9.2% | Reduction in elevated P-selectin expression. | [11][13] |

| Healthy Controls (n=12) | Ximelagatran 36 mg twice daily for 5 days | Platelet P-selectin Expression (%) | 7.5% | 7.0% | No significant effect on baseline P-selectin in controls. | [13] |

Experimental Protocols

The antiplatelet effects of compounds like ximelagatran are typically evaluated using a set of standardized in vitro and ex vivo assays.

Protocol: Thrombin-Induced Platelet Aggregometry

This assay measures the ability of a drug to inhibit platelet aggregation induced by a specific agonist, in this case, thrombin or a thrombin receptor agonist. Light Transmission Aggregometry (LTA) is a common method.[14]

Objective: To determine the concentration-dependent inhibition of thrombin-induced platelet aggregation by melagatran.

Methodology:

-

Blood Collection: Whole blood is drawn from healthy, drug-free donors into tubes containing 3.2% sodium citrate (B86180) anticoagulant (9:1 blood-to-anticoagulant ratio).[14]

-

Platelet-Rich Plasma (PRP) Preparation: The citrated blood is centrifuged at a low speed (e.g., 150-200 x g) for 10-15 minutes at room temperature to separate the PRP supernatant.[14]

-

Platelet-Poor Plasma (PPP) Preparation: The remaining blood is centrifuged at a high speed (e.g., 2000 x g) for 15 minutes to obtain PPP, which is used as a reference (100% light transmission).

-

Assay Procedure:

-

Aliquots of PRP are incubated with varying concentrations of melagatran or a vehicle control for a specified time at 37°C.

-

The PRP samples are placed in an aggregometer cuvette with a stir bar and warmed to 37°C. Baseline light transmission is set to 0%.

-

Platelet aggregation is initiated by adding a standard concentration of a thrombin agonist, such as human α-thrombin or Thrombin Receptor Activating Peptide 6 (TRAP-6).[14][15] TRAP-6 is a stable synthetic peptide that directly activates PAR-1.[15]

-

The change in light transmission is recorded over time (typically 5-10 minutes) as platelets aggregate.

-

-

Data Analysis: The maximum percentage of aggregation is calculated for each concentration of melagatran and compared to the vehicle control. An IC50 value (the concentration of drug required to inhibit 50% of the aggregation response) can be determined.

Protocol: Flow Cytometric Analysis of P-selectin Expression

This protocol provides a direct measure of platelet degranulation, a key marker of activation.[16][17]

Objective: To quantify the effect of ximelagatran (ex vivo) or melagatran (in vitro) on thrombin-induced platelet P-selectin surface expression.

Methodology:

-

Blood Collection: Whole blood is collected in sodium citrate tubes. For ex vivo analysis, this is done before and after oral administration of ximelagatran to subjects.[11][12]

-

Sample Preparation (in vitro): Whole blood is incubated with melagatran or vehicle control.

-

Activation: Samples are stimulated with a thrombin agonist (e.g., thrombin or TRAP-6) or left unstimulated (basal control). A maximal activator (e.g., high-dose thrombin) is used as a positive control.

-

Antibody Staining:

-

Aliquots of the activated or resting blood are incubated in the dark with a fluorescently-labeled monoclonal antibody specific for P-selectin (anti-CD62P).

-

A second antibody against a constitutive platelet marker (e.g., anti-CD41/CD61) is used to identify (gate on) the platelet population.

-

An isotype-matched control antibody is used to account for non-specific binding.[16]

-

-

Fixation: Samples are fixed with a reagent such as 0.5% methanol-free formaldehyde (B43269) to stabilize the staining and cell morphology.[16]

-

Flow Cytometry Analysis: Samples are analyzed on a flow cytometer. Platelets are identified based on their forward and side scatter characteristics and positive staining for the platelet-specific marker. The percentage of platelets positive for P-selectin is then quantified within this gate.

-

Data Analysis: The percentage of P-selectin positive platelets in the drug-treated samples is compared to the vehicle-treated control to determine the degree of inhibition.

Conclusion

Ximelagatran exerts its antiplatelet effects through a clear and potent mechanism: the direct inhibition of thrombin by its active metabolite, melagatran.[1] By neutralizing the activity of the most powerful platelet agonist, melagatran effectively prevents the PAR-1 and PAR-4 mediated signaling that leads to platelet activation and aggregation.[2] This activity has been confirmed in in vitro, ex vivo, and clinical studies, which demonstrate a reduction in platelet activation markers like P-selectin.[1][11][13] While ximelagatran is no longer in clinical use, the principles of its action and the methodologies used to characterize its antiplatelet effects continue to inform the development of safer and more effective antithrombotic therapies.

References

- 1. Mechanism of action of the oral direct thrombin inhibitor ximelagatran - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ximelagatran: Direct Thrombin Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Ximelagatran - Wikipedia [en.wikipedia.org]

- 5. Characterization of in vitro biotransformation of new, orally active, direct thrombin inhibitor ximelagatran, an amidoxime and ester prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ximelagatran/Melagatran: a review of its use in the prevention of venous thromboembolism in orthopaedic surgery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ximelagatran: a new oral anticoagulant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Targeting Platelet Thrombin Receptor Signaling to Prevent Thrombosis [mdpi.com]

- 9. Comparison of the effects of PAR1 antagonists, PAR4 antagonists, and their combinations on thrombin-induced human platelet activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Targeting PAR1: Now what? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effects of the oral direct thrombin inhibitor ximelagatran on p-selectin expression and thrombin generation in atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Flow cytometry analysis of platelet P-selectin expression in whole blood--methodological considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. haemochrom.de [haemochrom.de]

- 15. TRAP-6 peptide - SB-PEPTIDE - Thrombin Receptor Activator Peptide 6 [sb-peptide.com]

- 16. Flow cytometric measurement of CD62P (P-selectin) expression on platelets: a multicenter optimization and standardization effort - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Measurement of in vitro P-selectin expression by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

application of Ximelagatran in studying venous thromboembolism

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Ximelagatran, an oral direct thrombin inhibitor, was a promising anticoagulant developed for the prevention and treatment of venous thromboembolism (VTE). Although ultimately withdrawn from the market due to concerns about hepatotoxicity, the extensive research conducted with Ximelagatran has provided valuable insights into the role of direct thrombin inhibition in managing VTE.[1][2][3][4] Ximelagatran is a prodrug that is rapidly absorbed and converted to its active form, melagatran (B23205).[5][6][7][8] Melagatran is a potent, competitive, and reversible inhibitor of both free and clot-bound thrombin, a key enzyme in the coagulation cascade.[1][2][5][9] This document provides detailed application notes and protocols for utilizing Ximelagatran and its active metabolite, melagatran, in the study of VTE.

Mechanism of Action

Ximelagatran's therapeutic effect is mediated by its active metabolite, melagatran, which directly, competitively, and reversibly inhibits thrombin (Factor IIa).[1][2][5][9] Thrombin plays a central role in hemostasis and thrombosis by:

-

Converting fibrinogen to fibrin (B1330869), the primary component of a thrombus.[5][9]

-

Activating platelets, leading to their aggregation and the formation of a platelet plug.[5][9]

-

Amplifying its own generation through the activation of Factors V, VIII, and XI.[5][9]

By inhibiting thrombin, melagatran effectively blocks these downstream effects, thereby preventing the formation and propagation of venous thrombi.[1] Unlike indirect thrombin inhibitors such as heparins, melagatran's action is independent of antithrombin and can inhibit thrombin that is already bound to fibrin clots.[6][7]

Mechanism of Ximelagatran in VTE

Data Presentation

Pharmacokinetic Properties of Melagatran

| Parameter | Value | Reference(s) |

| Bioavailability (of Ximelagatran) | ~20% | [1][8][10] |

| Time to Peak Plasma Concentration (Tmax) | 1.5 - 2.5 hours | [1][2] |

| Plasma Elimination Half-life | 2 - 5 hours | [1][2][6][10] |

| Route of Elimination | Primarily renal excretion (~80%) | [1][2][10] |

| Protein Binding | Not significant | [2] |

Clinical Trial Efficacy and Safety Data for VTE Treatment (THRIVE Studies)

| Outcome | Ximelagatran (36 mg twice daily) | Enoxaparin/Warfarin | Reference(s) |

| Recurrent VTE | 2.1% (26/1240) | 2.0% (24/1249) | [11][12][13] |

| Major Bleeding | 1.3% | 2.2% | [11][12] |

| All-cause Mortality | 2.3% | 3.4% | [11][12] |

Clinical Trial Efficacy Data for VTE Prophylaxis Post-Orthopedic Surgery (EXULT A & B)

| Outcome | Ximelagatran (36 mg twice daily) | Warfarin (INR 2.0-3.0) | Reference(s) |

| Total Venous Thromboembolism | 20.3% | 27.6% (p=0.003) | [1] |

| Major Bleeding | No significant difference | No significant difference | [1] |

Experimental Protocols

In Vitro Thrombin Inhibition Assay (Chromogenic)

This protocol is designed to determine the inhibitory activity of melagatran on thrombin.

Materials:

-

Melagatran

-

Human α-thrombin

-

Chromogenic thrombin substrate (e.g., S-2238)

-

Tris-buffered saline (TBS), pH 7.4

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of melagatran in a suitable solvent (e.g., DMSO) and make serial dilutions in TBS.

-

In a 96-well plate, add 20 µL of each melagatran dilution or vehicle control.

-

Add 160 µL of TBS to each well.

-

Add 10 µL of human α-thrombin solution (final concentration ~1 NIH unit/mL) to each well and incubate for 10 minutes at 37°C.

-

Initiate the reaction by adding 10 µL of the chromogenic substrate (final concentration ~0.2 mM).

-

Immediately measure the absorbance at 405 nm every minute for 15-30 minutes using a microplate reader.

-

Calculate the rate of substrate hydrolysis (V) for each concentration of melagatran.

-

Plot the percentage of thrombin inhibition against the logarithm of the melagatran concentration to determine the IC50 value.

Thrombin Inhibition Assay Workflow

Platelet Aggregation Assay (Light Transmission Aggregometry)

This protocol assesses the effect of melagatran on thrombin-induced platelet aggregation.

Materials:

-

Melagatran

-

Human thrombin

-

Platelet-rich plasma (PRP)

-

Platelet-poor plasma (PPP)

-

Saline

-

Light Transmission Aggregometer

Procedure:

-

Prepare PRP and PPP from citrated whole blood by differential centrifugation.

-

Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.

-

Pre-warm PRP samples to 37°C.

-

Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

-

Place a cuvette with PRP and a stir bar into the aggregometer.

-

Add a specified concentration of melagatran or vehicle control to the PRP and incubate for 5 minutes.

-

Initiate platelet aggregation by adding a submaximal concentration of thrombin.

-

Record the change in light transmission for 5-10 minutes.

-

The percentage of aggregation is calculated relative to the PPP control.

Ex Vivo Thrombin Generation Assay

This assay measures the effect of orally administered Ximelagatran on the endogenous thrombin potential in plasma.

Materials:

-

Blood samples from subjects treated with Ximelagatran

-

Platelet-poor plasma (PPP)

-

Tissue factor/phospholipid reagent

-

Fluorogenic thrombin substrate

-

Calcium chloride

-

Fluorometer

Procedure:

-

Collect blood samples at specified time points before and after Ximelagatran administration.

-

Prepare PPP by centrifugation.

-

In a 96-well plate, add PPP.

-

Add the tissue factor/phospholipid reagent to initiate coagulation.

-

Add the fluorogenic substrate and calcium chloride.

-

Monitor the fluorescence intensity over time in a fluorometer.

-

Calculate thrombin generation parameters, including lag time, time to peak, peak thrombin concentration, and endogenous thrombin potential (ETP), from the resulting thrombin generation curve.[2][8][14][15][16]

Animal Model of Venous Thrombosis (Stasis Model)

This protocol describes a common method to induce venous thrombosis in rodents to study the efficacy of Ximelagatran.

Materials:

-

Rodents (e.g., rats or mice)

-

Ximelagatran

-

Anesthetic

-

Surgical instruments

-

Suture

Procedure:

-

Administer Ximelagatran or vehicle control to the animals at a predetermined dose and time before surgery.

-

Anesthetize the animal.

-

Make a midline abdominal incision to expose the inferior vena cava (IVC).

-

Carefully dissect the IVC free from surrounding tissues.

-

Ligate the IVC just below the renal veins and any side branches.

-

Close the abdominal incision.

-

After a specified period (e.g., 24 or 48 hours), re-anesthetize the animal and harvest the IVC.

-

Isolate and weigh the thrombus.

-

Compare the thrombus weight between the Ximelagatran-treated and control groups.

VTE Animal Model Workflow

Conclusion

Ximelagatran, through its active metabolite melagatran, is a potent direct thrombin inhibitor that has been extensively studied in the context of venous thromboembolism. The protocols and data presented here provide a framework for researchers to utilize this compound as a tool to further investigate the mechanisms of VTE and to evaluate novel antithrombotic agents. While its clinical use was halted, the scientific knowledge gained from Ximelagatran research remains a valuable resource for the drug development community.

References

- 1. Acute antithrombotic effects of ximelagatran, an oral direct thrombin inhibitor, and r-hirudin in a human ex vivo model of arterial thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The inhibitory effect of melagatran, the active form of the oral direct thrombin inhibitor ximelagatran, compared with enoxaparin and r-hirudin on ex vivo thrombin generation in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Animal models of venous thrombosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Effect of melagatran on prothrombin time assays depends on the sensitivity of the thromboplastin and the final dilution of the plasma sample - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro and ex vivo Flow Models for Arterial Thrombosis: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Effect of low and high dose melagatran and other antithrombotic drugs on platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The direct thrombin inhibitor melagatran/ximelagatran - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. Thrombosis Models: An Overview of Common In Vivo and In Vitro Models of Thrombosis [mdpi.com]

- 13. benchchem.com [benchchem.com]

- 14. Thrombin generation: a global coagulation procedure to investigate hypo- and hyper-coagulability - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Thrombin generation assays are versatile tools in blood coagulation analysis: A review of technical features, and applications from research to laboratory routine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Application Note and Protocol: Establishing a Dose-Response Curve for Ximelagatran in Plasma

Authored for: Researchers, scientists, and drug development professionals.

Introduction

Ximelagatran (B1683401) is a direct thrombin inhibitor, and understanding its pharmacokinetic and pharmacodynamic profile is crucial for effective drug development and clinical application. A key component of this understanding is the establishment of a dose-response curve, which relates the administered dose of Ximelagatran to its concentration in plasma and the resulting physiological effect. This document provides a detailed protocol for the quantification of Ximelagatran and its active metabolite, Melagatran (B23205), in plasma samples, and outlines the subsequent steps to construct a dose-response curve. The primary analytical technique described is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific method for the determination of drug concentrations in biological matrices.[1][2][3][4][5][6][7][8]

Signaling Pathway and Metabolism of Ximelagatran

Ximelagatran is a prodrug that is rapidly absorbed and bioconverted in the body to its active form, Melagatran.[9][10] Melagatran is a potent, direct inhibitor of thrombin, a key enzyme in the coagulation cascade. By inhibiting thrombin, Melagatran prevents the conversion of fibrinogen to fibrin, thereby exerting its anticoagulant effect. The primary route of elimination for Melagatran is renal excretion.[9][11] Understanding this metabolic pathway is essential for interpreting plasma concentration data.

Caption: Metabolic conversion of Ximelagatran to its active form, Melagatran, and its inhibitory effect on the coagulation cascade.

Experimental Protocol: Quantification of Ximelagatran and Melagatran in Plasma by LC-MS/MS

This protocol details the steps for sample preparation and analysis to determine the plasma concentrations of Ximelagatran and Melagatran.

Materials and Reagents

-

Ximelagatran and Melagatran reference standards

-

Isotope-labeled internal standards (e.g., ¹³C-labeled Melagatran)

-

Acetonitrile (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate

-

Ultrapure water

-

Human plasma (drug-free)

-

Solid-phase extraction (SPE) cartridges (e.g., Octylsilica or mixed-mode C8/SO₃⁻)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

C18 analytical column

Sample Preparation: Solid-Phase Extraction (SPE)

-

Conditioning: Condition the SPE cartridges according to the manufacturer's instructions, typically with methanol followed by water.

-

Sample Loading: To 1 mL of plasma sample, add the internal standard. Vortex to mix. Load the sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge to remove interfering substances. The wash solution will depend on the SPE sorbent used.

-

Elution: Elute the analytes (Ximelagatran and Melagatran) from the cartridge using an appropriate elution solvent (e.g., a mixture of methanol and buffer).[2]

-

Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried residue in the mobile phase for injection into the LC-MS/MS system.

LC-MS/MS Analysis

-

Chromatographic Separation:

-

Inject the reconstituted sample onto the C18 analytical column.

-

Perform a gradient elution to separate Ximelagatran, Melagatran, and the internal standard.[2]

-

-

Mass Spectrometric Detection:

-

Utilize positive electrospray ionization (ESI) in the mass spectrometer.

-

Monitor the analytes using Selected Reaction Monitoring (SRM) for high specificity and sensitivity.

-

Calibration and Quantification

-

Prepare a series of calibration standards by spiking known concentrations of Ximelagatran and Melagatran into drug-free plasma.

-

Process the calibration standards alongside the unknown samples using the same SPE and LC-MS/MS procedure.

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

-

Determine the concentration of Ximelagatran and Melagatran in the unknown samples by interpolating their peak area ratios from the calibration curve.

Data Presentation: Summary of Analytical Parameters

The following table summarizes typical quantitative parameters for the LC-MS/MS method for Ximelagatran and Melagatran analysis.

| Parameter | Value | Reference |

| Sample Preparation | ||

| Extraction Method | Solid-Phase Extraction (Octylsilica or Mixed-Mode C8/SO₃⁻) | [1][2] |

| Extraction Recovery | >80% for Ximelagatran and Melagatran | [1][2] |

| Chromatography | ||

| Column | C18 Analytical Column | [1][2] |

| Mobile Phase | Acetonitrile/Ammonium Acetate with Formic Acid | [1] |

| Flow Rate | 0.75 mL/min | [1][2] |

| Mass Spectrometry | ||